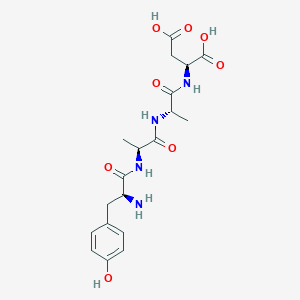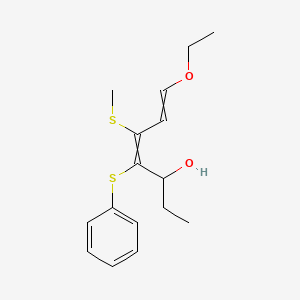
7-Ethoxy-5-(methylsulfanyl)-4-(phenylsulfanyl)hepta-4,6-dien-3-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Ethoxy-5-(methylsulfanyl)-4-(phenylsulfanyl)hepta-4,6-dien-3-ol is an organic compound characterized by its unique structure, which includes ethoxy, methylsulfanyl, and phenylsulfanyl groups attached to a hepta-4,6-dien-3-ol backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-Ethoxy-5-(methylsulfanyl)-4-(phenylsulfanyl)hepta-4,6-dien-3-ol typically involves multi-step organic reactions. One common approach is to start with a hepta-4,6-dien-3-ol precursor, followed by the introduction of ethoxy, methylsulfanyl, and phenylsulfanyl groups through nucleophilic substitution and addition reactions. The reaction conditions often require the use of strong bases, such as sodium hydride or potassium tert-butoxide, and solvents like dimethyl sulfoxide or tetrahydrofuran.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Catalysts and advanced purification techniques, such as column chromatography and recrystallization, are employed to achieve high-quality products.
Analyse Des Réactions Chimiques
Types of Reactions
7-Ethoxy-5-(methylsulfanyl)-4-(phenylsulfanyl)hepta-4,6-dien-3-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding alcohols or thiols.
Substitution: Nucleophilic substitution reactions can replace the ethoxy, methylsulfanyl, or phenylsulfanyl groups with other functional groups, depending on the reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Sodium hydride in dimethyl sulfoxide or potassium tert-butoxide in tetrahydrofuran.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols or thiols.
Substitution: Formation of new compounds with different functional groups.
Applications De Recherche Scientifique
7-Ethoxy-5-(methylsulfanyl)-4-(phenylsulfanyl)hepta-4,6-dien-3-ol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 7-Ethoxy-5-(methylsulfanyl)-4-(phenylsulfanyl)hepta-4,6-dien-3-ol involves its interaction with molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to specific sites, modulating biological pathways and exerting its effects. For example, the phenylsulfanyl group may interact with hydrophobic pockets in proteins, while the ethoxy group can form hydrogen bonds with amino acid residues.
Comparaison Avec Des Composés Similaires
Similar Compounds
7-Ethoxy-5-(methylsulfanyl)hepta-4,6-dien-3-ol: Lacks the phenylsulfanyl group, resulting in different chemical and biological properties.
5-(Methylsulfanyl)-4-(phenylsulfanyl)hepta-4,6-dien-3-ol: Lacks the ethoxy group, affecting its solubility and reactivity.
7-Ethoxy-4-(phenylsulfanyl)hepta-4,6-dien-3-ol:
Uniqueness
7-Ethoxy-5-(methylsulfanyl)-4-(phenylsulfanyl)hepta-4,6-dien-3-ol is unique due to the presence of all three functional groups (ethoxy, methylsulfanyl, and phenylsulfanyl) on the hepta-4,6-dien-3-ol backbone. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
647010-22-8 |
|---|---|
Formule moléculaire |
C16H22O2S2 |
Poids moléculaire |
310.5 g/mol |
Nom IUPAC |
7-ethoxy-5-methylsulfanyl-4-phenylsulfanylhepta-4,6-dien-3-ol |
InChI |
InChI=1S/C16H22O2S2/c1-4-14(17)16(15(19-3)11-12-18-5-2)20-13-9-7-6-8-10-13/h6-12,14,17H,4-5H2,1-3H3 |
Clé InChI |
WCKKPZCMXLSJRI-UHFFFAOYSA-N |
SMILES canonique |
CCC(C(=C(C=COCC)SC)SC1=CC=CC=C1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



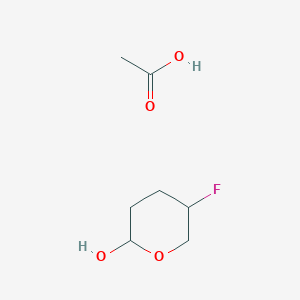
![1-Bromo-3-iodo-2-[(2-phenylbut-2-en-1-yl)oxy]benzene](/img/structure/B12607566.png)
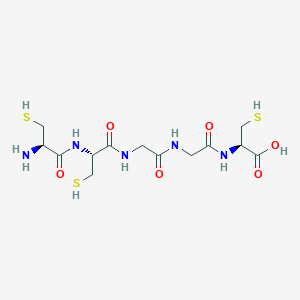
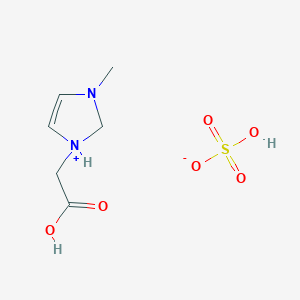

![N-Pyridin-4-yl-N'-[3-(1H-pyrrolo[2,3-b]pyridine-3-carbonyl)phenyl]urea](/img/structure/B12607605.png)
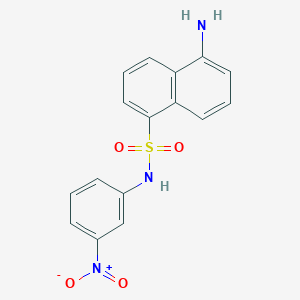
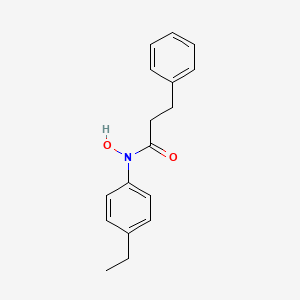

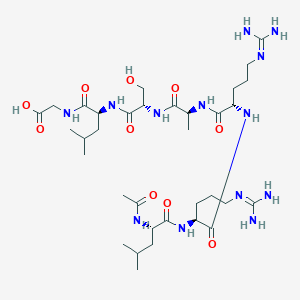
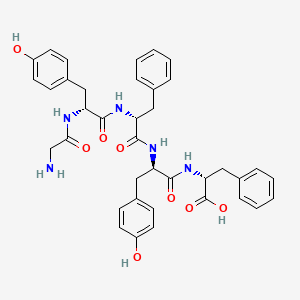
![4-Bromo-N-(4-bromophenyl)-N-{4-[(E)-(4-nitrophenyl)diazenyl]phenyl}aniline](/img/structure/B12607633.png)
